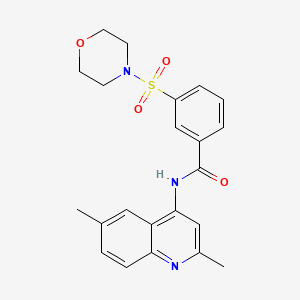

N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Description

N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic benzamide derivative characterized by a quinoline core substituted with methyl groups at positions 2 and 6, and a morpholinylsulfonylbenzamide moiety at position 3. The morpholinylsulfonyl group may enhance solubility or act as a hydrogen-bond acceptor, while the dimethylquinoline scaffold could influence binding affinity or metabolic stability .

Properties

IUPAC Name |

N-(2,6-dimethylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-15-6-7-20-19(12-15)21(13-16(2)23-20)24-22(26)17-4-3-5-18(14-17)30(27,28)25-8-10-29-11-9-25/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHQRWISRGNZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base.

Sulfonylation: The morpholine ring is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with morpholine under basic conditions.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The quinoline core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of amine derivatives from the benzamide moiety.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl and benzamide groups can form hydrogen bonds with proteins, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Benzamide Derivatives with Alkoxy Substituents ()

Compounds 9–12 from share a benzamide backbone but differ in substituents:

- Compound 9: N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide

- Compound 10: N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide

- Compound 11: N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide

- Compound 12: N-[(2S)-3-[4-(Hexyloxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide

Key Differences :

- Substituent Chain Length: Compounds 9–12 feature alkoxy groups (butoxy to hexyloxy) on the benzamide’s phenyl ring.

- Backbone Complexity: Unlike the target compound’s quinoline core, these analogs have a hydroxy-phenylpropan-2-ylamino group, which may influence stereoselective interactions.

Hypothesized Impact: The target compound’s morpholinylsulfonyl group and dimethylquinoline core could offer superior solubility and target specificity compared to the alkoxy-substituted analogs in , which may prioritize lipid bilayer penetration.

Pyrimidinone-Based Analogue ()

The compound N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-morpholin-4-ylsulfonylbenzamide (CAS: 633296-87-4) shares the morpholinylsulfonylbenzamide moiety but replaces the quinoline with a pyrimidinone ring .

Structural and Functional Contrasts :

Potential Implications:

- Quinoline vs. Pyrimidinone: Quinoline derivatives often exhibit planar aromatic systems conducive to intercalation or enzyme inhibition (e.g., antimalarials), while pyrimidinones are common in kinase inhibitors due to hydrogen-bonding capacity.

- Solubility: The dioxo groups in the compound may increase polarity, improving solubility but reducing blood-brain barrier penetration compared to the target compound’s quinoline.

Research Findings and Trends

- Substituent Effects: Alkoxy chain elongation (e.g., butoxy → hexyloxy in ) correlates with increased lipophilicity, a trend that may extrapolate to the target compound’s methyl groups on quinoline .

- Heterocyclic Cores: The quinoline’s rigidity versus pyrimidinone’s hydrogen-bonding capability may dictate divergent therapeutic applications, warranting further comparative studies.

Biological Activity

N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 370.43 g/mol

- IUPAC Name : N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in various signaling pathways, particularly those associated with cancer and inflammation.

- Modulation of Signal Transduction Pathways : It influences pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

- Interaction with Receptors : The morpholine and quinoline moieties facilitate binding to target receptors, potentially altering their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide:

- Cell Line Studies : In vitro experiments demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 8 |

| HeLa | 12 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was observed in both in vitro and in vivo models .

Case Studies

- Study on Tumor Growth Inhibition : A recent study evaluated the efficacy of N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to the control group, suggesting its potential as a therapeutic agent .

- Mechanistic Insights into Anti-inflammatory Action : Another study investigated the molecular mechanisms underlying its anti-inflammatory effects. The compound was found to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.